1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine
Description
1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine is a fluorinated aromatic compound featuring a 2,4-difluorophenyl group attached to an ethanamine backbone, with a tetrazole ring at the second carbon. The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the tetrazole group acts as a bioisostere for carboxylic acids, providing hydrogen-bonding capacity and acidity (pKa ~4.9) . This structural combination is common in pharmaceuticals targeting receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5/c10-5-1-2-6(7(11)3-5)8(12)4-9-13-15-16-14-9/h1-3,8H,4,12H2,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOGYABDMKYXMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CC2=NNN=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Coupling Reaction: The final step involves coupling the tetrazole ring with the difluorophenyl group using a suitable linker, such as an ethanamine moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity, while the tetrazole ring can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aromatic Ring
1-(3,5-Difluorophenyl)-2-(pyrazine)ethanamine Derivatives
- Example : (S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine hydrochloride ().
- Comparison: The 3,5-difluorophenyl group introduces steric and electronic differences compared to the 2,4-difluorophenyl isomer. The para-fluorine in the target compound may enhance π-π stacking, while meta-fluorines in 3,5-substituted analogues reduce symmetry and alter receptor binding.
2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine Hydrochloride
Variations in Heterocyclic Substituents
Triazole vs. Tetrazole Derivatives
- Example: 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().
- Comparison :
- Triazole rings lack the strong electron-withdrawing nature of tetrazoles, resulting in higher basicity (pKa ~10–12 vs. ~4.9). This reduces metabolic stability and alters pharmacokinetics.
- The thioether linkage in the triazole derivative introduces sulfur-based reactivity, which may increase susceptibility to oxidation compared to the tetrazole’s nitrogen-rich structure .
Benzodioxole Derivatives
- Example : 2-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)ethylamine ().
- Comparison :
- The benzodioxole ring provides a planar, electron-rich aromatic system but lacks the fluorine substitution pattern of 2,4-difluorophenyl. This reduces lipophilicity and may weaken hydrophobic interactions in drug-receptor complexes.
- The ethylamine chain lacks the tetrazole’s hydrogen-bonding capacity, limiting interactions with polar active sites .
Research Implications
- Pharmacological Profile : The target compound’s tetrazole and 2,4-difluorophenyl combination offers optimal acidity and lipophilicity for CNS or antimicrobial targets, where blood-brain barrier penetration and protein binding are critical .
- Synthetic Challenges : Introducing the tetrazole group requires careful optimization (e.g., cyclization with NaN₃), as seen in zinc coordination polymer syntheses (), whereas triazole derivatives are more straightforward to functionalize .
Biological Activity
1-(2,4-Difluorophenyl)-2-(2H-tetrazol-5-yl)ethanamine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H9F2N5
- Molecular Weight : 227.20 g/mol
Biological Activity
The compound exhibits a range of biological activities that are primarily attributed to its structural features. The difluorophenyl group and the tetrazole ring contribute to its interaction with various biological targets.
- Inhibition of Enzymatic Activity : The tetrazole moiety can mimic carboxylic acids, allowing the compound to interact with enzymes and receptors involved in various signaling pathways.
- Receptor Binding : Studies suggest that the compound may act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Pharmacological Effects
Research indicates that this compound has potential applications in:
- Antitumor Activity : Preliminary studies have shown efficacy against specific cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Inhibition of bacterial strains |
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
In a model of acute inflammation, the compound reduced edema and inflammatory markers in treated animals compared to controls. This suggests a potential therapeutic role in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
